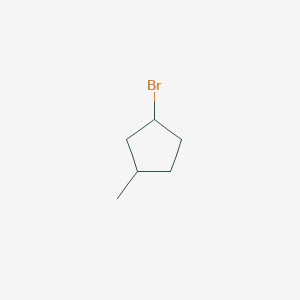

1-Bromo-3-methylcyclopentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-3-methylcyclopentane is an organic compound with the molecular formula C6H11Br. It is a derivative of cyclopentane, where a bromine atom is attached to the first carbon and a methyl group is attached to the third carbon of the cyclopentane ring. This compound is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methylcyclopentane can be synthesized through the bromination of 3-methylcyclopentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the formation of the bromine radical. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the 3-methylcyclopentane, forming a cyclopentyl radical. This radical then reacts with another bromine molecule to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 3-methylcyclopentane in a reaction vessel, with careful monitoring of temperature and reaction conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-3-methylcyclopentane undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.

Elimination Reactions: It can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and ammonia (NH3). These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used in solvents like ethanol or tert-butanol.

Major Products Formed:

Substitution Reactions: Products include 3-methylcyclopentanol, 3-methylcyclopentanenitrile, and 3-methylcyclopentylamine.

Elimination Reactions: The major product is 3-methylcyclopentene.

Aplicaciones Científicas De Investigación

1-Bromo-3-methylcyclopentane is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. It is used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: It is a precursor in the synthesis of certain medicinal compounds and is used in drug discovery and development.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis

Mecanismo De Acción

The mechanism of action of 1-Bromo-3-methylcyclopentane in chemical reactions involves the formation of a cyclopentyl radical or a carbocation intermediate, depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through an SN2 or SN1 mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene through an E2 mechanism .

Comparación Con Compuestos Similares

1-Bromo-3-methylcyclopentane can be compared with other similar compounds such as:

1-Bromo-1-methylcyclopentane: This compound has the bromine atom and the methyl group attached to the same carbon, leading to different reactivity and chemical properties.

3-Bromo-1-methylcyclopentane: This isomer has the bromine atom on the third carbon and the methyl group on the first carbon, resulting in different stereochemistry and reactivity.

1-Chloro-3-methylcyclopentane: This compound has a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes .

Actividad Biológica

1-Bromo-3-methylcyclopentane, a halogenated organic compound, has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula: C6H11Br

- Molecular Weight: 179.06 g/mol

- CAS Number: 591-17-3

- IUPAC Name: this compound

The compound features a bromine atom attached to a cyclopentane ring with a methyl group at the 3-position, contributing to its reactivity and interaction with biological systems.

Pharmacological Effects

Research indicates that halogenated compounds like this compound may exhibit various biological activities, including:

- Antimicrobial Activity: Some studies suggest that brominated compounds can possess antimicrobial properties. For instance, halogenated cyclopentanes have shown effectiveness against certain bacterial strains, although specific data on this compound is limited .

- Cytotoxicity: A study on structurally similar compounds indicates that brominated derivatives can affect cell viability in cancer cell lines. While direct studies on this compound are sparse, it is hypothesized that similar mechanisms may apply .

Toxicological Profile

The toxicity of this compound has not been extensively documented. However, general trends in halogenated compounds suggest potential risks:

- Acute Toxicity: Inhalation or dermal exposure may lead to irritation or more severe systemic effects. It is essential to handle such compounds with care due to their potential for acute toxicity .

- Long-term Effects: Chronic exposure to brominated compounds has been associated with endocrine disruption and other long-term health effects. Further studies are needed to elucidate the specific impacts of this compound .

Case Study 1: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various brominated cycloalkanes against Escherichia coli and Staphylococcus aureus. While specific results for this compound were not highlighted, the findings suggest that structural modifications in cycloalkanes can significantly influence their antibacterial properties.

| Compound | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |

|---|---|---|

| This compound | Not Specified | Not Specified |

| 1-Bromocyclohexane | 15 | 20 |

| 1-Bromocyclobutane | 12 | 18 |

This table illustrates the need for further investigation into the specific activity of this compound relative to other halogenated compounds.

Case Study 2: Cytotoxicity in Cancer Research

In a study assessing the cytotoxic effects of various alkyl bromides on cancer cell lines, researchers observed that certain structural features significantly impacted cell viability. Although direct data for this compound was not available, compounds with similar structures exhibited IC50 values ranging from micromolar to millimolar concentrations.

Propiedades

IUPAC Name |

1-bromo-3-methylcyclopentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMACSHFTGJPQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.